Triphenylcarbenium pentachlorostannate

Description

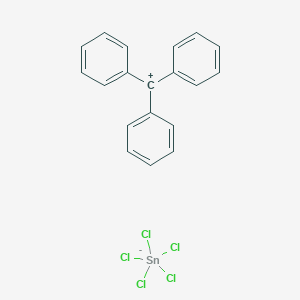

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

diphenylmethylbenzene;pentachlorostannanuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15.5ClH.Sn/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;;;/h1-15H;5*1H;/q+1;;;;;;+4/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJHTYNWDYRJYIH-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[C+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Sn-](Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl5Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90884836 | |

| Record name | Methylium, triphenyl-, pentachlorostannate(1-) (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15414-98-9 | |

| Record name | Methylium, triphenyl-, pentachlorostannate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15414-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylium, triphenyl-, pentachlorostannate(1-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylium, triphenyl-, pentachlorostannate(1-) (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trityl pentachlorostannate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.827 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Advancements for Triphenylcarbenium Pentachlorostannate

Established Synthetic Pathways for Triphenylcarbenium Pentachlorostannate

The traditional and most direct synthesis of this compound involves the reaction of a suitable triphenylmethyl compound with tin(IV) chloride (SnCl₄). This Lewis acid facilitates the abstraction of a leaving group from the precursor to generate the highly stable, resonance-delocalized triphenylcarbenium cation. wikipedia.org The tin(IV) chloride, upon accepting the leaving group (typically a halide or hydroxyl group), forms the corresponding pentachlorostannate [SnCl₅]⁻ anion.

When the leaving group X is a chloride ion, the resulting anion is the pentachlorostannate ion.

The choice of the triphenylmethyl precursor is a critical parameter in the synthesis. The two most common precursors are triphenylmethanol (B194598) and triphenylmethyl chloride (trityl chloride). wikipedia.orgresearchgate.net

Triphenylmethanol ((C₆H₅)₃COH): Using the alcohol as a precursor involves its reaction with tin(IV) chloride. The Lewis acidic SnCl₄ coordinates to the hydroxyl group, making it a good leaving group (H₂O). A subsequent proton transfer and elimination of water, facilitated by the reaction conditions, leads to the formation of the carbocation. This route may require stoichiometric amounts of the Lewis acid to drive the reaction to completion.

Triphenylmethyl Chloride ((C₆H₅)₃CCl): This precursor is often preferred due to the facility with which the chloride ion is abstracted by SnCl₄. wikipedia.org The reaction is typically clean and direct, forming the desired product without the generation of water as a byproduct, which can be advantageous in moisture-sensitive reactions.

Optimization of reactants also involves the purity of the tin(IV) chloride. Anhydrous conditions are crucial, as SnCl₄ is highly susceptible to hydrolysis, which would reduce its efficacy as a Lewis acid. libretexts.org

| Precursor | Chemical Formula | Typical Leaving Group | Key Advantages | Considerations |

|---|---|---|---|---|

| Triphenylmethanol | (C₆H₅)₃COH | -OH (as H₂O) | Readily available starting material. | Reaction produces water, requiring strictly anhydrous conditions to prevent side reactions. |

| Triphenylmethyl Chloride | (C₆H₅)₃CCl | -Cl | Direct chloride abstraction leads to a cleaner reaction. wikipedia.org | May be more expensive or require synthesis from triphenylmethanol. wikipedia.org |

The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters that are frequently tuned include the solvent, temperature, and stoichiometry of the reactants.

Solvent: The choice of solvent is critical. Non-polar, aprotic solvents such as benzene (B151609), chloroform, or dichloromethane (B109758) are commonly employed to dissolve the reactants while minimizing interference with the carbocation. chemicalbook.com Polar or nucleophilic solvents are generally avoided as they can coordinate with the triphenylcarbenium cation, leading to undesired side products.

Temperature: The reaction is typically performed at low to ambient temperatures to control its exothermicity and minimize the formation of byproducts. Cooling the reaction mixture during the addition of tin(IV) chloride is a common practice.

Stoichiometry: A slight excess of the Lewis acid, tin(IV) chloride, can be used to ensure complete conversion of the triphenylmethyl precursor. However, a large excess can complicate the purification process. The optimal ratio is typically determined empirically to maximize yield while facilitating product isolation.

The product, being an ionic salt, often precipitates from the non-polar reaction medium, which allows for straightforward isolation by filtration. Washing the precipitate with a dry, non-polar solvent helps to remove any unreacted starting materials and soluble impurities.

| Parameter | Condition | Rationale for Optimization |

|---|---|---|

| Solvent | Non-polar, aprotic (e.g., Benzene, Dichloromethane) | Ensures solubility of reactants while preventing solvation or reaction with the carbocation product. chemicalbook.com |

| Temperature | Low to ambient (0 °C to 25 °C) | Controls reaction rate, minimizes thermal decomposition, and reduces side product formation. |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | Prevents hydrolysis of tin(IV) chloride and reaction of the carbocation with atmospheric moisture. libretexts.org |

| Reactant Ratio | Slight excess of SnCl₄ | Drives the reaction towards completion for higher yields. |

Exploration of Novel Synthetic Routes

While the established pathways are effective, modern synthetic chemistry emphasizes the development of more efficient, sustainable, and versatile methods.

Research into alternative preparative strategies for salts of stable carbocations often focuses on novel activation methods or different Lewis acid systems. For this compound, this could involve:

Alternative Tin Reagents: Exploring other tin(IV) reagents that might offer milder reaction conditions or improved handling properties compared to the highly reactive and moisture-sensitive tin(IV) chloride.

Electrochemical Synthesis: Electrochemical methods could potentially be employed to generate the triphenylcarbenium cation from a suitable precursor, with the pentachlorostannate anion being supplied by a supporting electrolyte. This approach can offer high control over reaction conditions and avoid the use of stoichiometric chemical reagents.

Applying the principles of green chemistry to the synthesis of this compound aims to reduce its environmental impact. researchgate.netmdpi.com

Greener Solvents: A primary goal is the replacement of hazardous solvents like benzene and chlorinated hydrocarbons with more environmentally benign alternatives. Acetonitrile has been shown to be a viable "greener" solvent in other Lewis acid-catalyzed reactions and could be explored here. scielo.br

Solvent-Free Synthesis: Grinding or ball-milling techniques, which involve the mechanical mixing of solid reactants in the absence of a solvent, represent a significant green chemistry approach. mdpi.com The reaction between solid triphenylmethyl chloride and tin(IV) chloride (a liquid) could potentially be performed under solvent-free conditions, reducing waste and simplifying product isolation.

These modern approaches, while not yet widely documented specifically for this compound, represent promising avenues for future research in the synthesis of this and related carbocation salts. researchgate.net

Catalytic Functionality of Triphenylcarbenium Pentachlorostannate in Chemical Transformations

Cationic Polymerization Catalysis

Triphenylcarbenium pentachlorostannate serves as a potent initiator for cationic polymerization, a type of chain-growth polymerization where the active center of the growing polymer chain is a carbocation. libretexts.org This process involves initiation, propagation, and termination steps, beginning with the generation of a carbocation from a monomer, which then adds subsequent monomer units. purdue.eduyoutube.com

This compound has been effectively utilized as an initiator in the cationic ring-opening polymerization of epoxy monomers that feature carbazolyl groups. researchgate.net These monomers are of significant interest due to the unique photophysical and electronic properties conferred by the carbazole (B46965) moiety, making their polymers suitable for advanced applications. rsc.org Triphenylcarbenium salts, including the pentachlorostannate variant, have proven to be highly efficient catalysts for the polymerization of these specialized epoxides, capable of producing high yields even at low initial catalyst concentrations. researchgate.net

The initiation of cationic polymerization of carbazolyl-containing epoxides by this compound commences with the triphenylcarbenium cation (Tr) attacking the oxygen atom of the epoxy ring. This electrophilic attack induces the opening of the strained oxirane ring, generating a new carbocationic active center at an adjacent carbon atom. This newly formed cationic species then serves as the propagating site for the polymer chain growth.

Research has revealed a noteworthy shift in the polymerization mechanism as the reaction progresses. researchgate.net Under specific conditions, the polymerization transitions from a conventional active chain end (ACE) mechanism to an activated monomer (AM) mechanism, particularly at high degrees of monomer conversion. researchgate.net In the ACE mechanism, the cationic active site is at the end of the growing polymer chain, which then attacks a neutral monomer molecule. Conversely, in the AM mechanism, the monomer itself is activated (protonated) by the initiator or the growing chain, and this activated monomer is then attacked by the terminal hydroxyl group of a neutral polymer chain. This mechanistic transition is observed to begin when the concentration of hydroxyl groups in the reaction mixture becomes constant. researchgate.net

The kinetics of the cationic polymerization of carbazolyl-containing epoxy monomers, such as 3,6-dibromo-9-(2,3-epoxypropyl)carbazole, have been investigated using microcalorimetric techniques. researchgate.net A distinct kinetic profile has been observed when using this compound as the initiator. A significant acceleration in the rate of polymerization occurs after the monomer conversion reaches approximately 70%. researchgate.net

This acceleration phase coincides with the onset of a linear increase in the polymer's glass transition temperature (Tg) with conversion and the point at which the concentration of hydroxyl groups within the reaction system stabilizes. researchgate.net This behavior suggests a change in the reaction dynamics at higher conversion levels, consistent with the mechanistic shift from an active chain end to an activated monomer pathway. researchgate.net

| Monomer Conversion | Observed Kinetic Behavior | Correlating Events |

|---|---|---|

| < 70% | Standard polymerization rate | - |

| ~ 70% | Onset of polymerization acceleration | - Concentration of OH-groups becomes constant

|

| > 70% | Accelerated polymerization rate | - Activated Monomer (AM) mechanism becomes significant |

The catalytic efficiency of this compound is influenced by the polymerization conditions, such as catalyst concentration and temperature. Studies have been conducted under comparatively restricted conditions to probe the catalytic system's behavior. researchgate.net For instance, at an initial catalyst concentration of 0.02 mol/L and a temperature of 50°C, the transition from the active chain end mechanism to the activated monomer mechanism was clearly observed at high monomer conversion. researchgate.net These specific conditions demonstrate the initiator's ability to remain active and efficient throughout the polymerization process, ultimately leading to high conversion rates. The choice of reaction parameters is critical as it can directly affect not only the rate of polymerization but also the underlying reaction mechanism and the properties of the final polymer. researchgate.netresearchgate.net

The catalytic performance of this compound has been evaluated in comparison to other initiators in the polymerization of carbazolyl-containing epoxides. Research indicates that triphenylcarbenium salts, as a class, are more efficient catalysts for this specific monomer system than traditional Lewis acids. researchgate.net They can achieve high polymer yields with low initial catalyst concentrations. researchgate.net

Within the family of triphenylcarbenium salts, the nature of the counter-anion can influence catalytic activity. A study involving this compound (TrSnCl), triphenylcarbenium hexachloroantimonate (TrSbCl), and triphenylcarbenium tetrafluoroborate (B81430) (TrBF) demonstrated the general high efficacy of this class of initiators for the polymerization of 3,6-dibromo-9-(2,3-epoxypropyl)carbazole. researchgate.net

| Initiator Class | Specific Examples | Relative Efficacy | Key Observation |

|---|---|---|---|

| Triphenylcarbenium Salts | This compound Triphenylcarbenium hexachloroantimonate Triphenylcarbenium tetrafluoroborate | High | More efficient than Lewis acids; effective at low concentrations. |

| Lewis Acids | Not specified | Lower | Less effective for this specific polymerization system. |

The polymerization of carbazolyl-containing epoxy monomers catalyzed by this compound yields polymers with specialized properties suitable for advanced material applications. The carbazole groups integrated into the polymer backbone are known for their excellent photophysical and charge-transporting characteristics. rsc.org These properties make the resulting polymers highly valuable for the development of optoelectronic and photonic devices.

Potential applications for these materials include their use as components in organic light-emitting diodes (OLEDs), photorefractive materials, and as host materials for phosphorescent emitters. The ability to achieve high monomer conversion and control over the polymerization process using this compound is crucial for synthesizing well-defined polymers tailored for these high-performance applications. researchgate.netmdpi.com

Investigations into Ring-Opening Polymerization Mechanisms

This compound is an effective initiator for the cationic ring-opening polymerization (CROP) of heterocyclic monomers, such as epoxides. sigmaaldrich.com The initiation process involves the electrophilic attack of the trityl cation on the heteroatom (e.g., oxygen in an epoxide), which generates the initial active species for polymerization. The subsequent propagation can proceed through different pathways, primarily the active chain-end (ACE) and the activated monomer (AM) mechanisms. The prevalence of one mechanism over the other is dictated by factors including the basicity of the monomer, monomer concentration, and the presence of any protic species. nih.govresearchgate.netresearchgate.net

In cationic ring-opening polymerization, the propagation step, where monomer units are sequentially added to the growing polymer, can follow two primary mechanistic pathways. nih.gov

The Active Chain-End (ACE) mechanism is characterized by a reactive, positively charged species located at the end of the growing polymer chain. researchgate.net This cationic chain end directly attacks a neutral monomer molecule, incorporating it into the chain and regenerating the active end. This process is typical for many CROP systems.

The Activated Monomer (AM) mechanism , conversely, involves the activation of the monomer by a proton or other cationic species. nih.govresearchgate.net In this pathway, the initiator or catalyst protonates a monomer molecule, making it highly electrophilic. This "activated monomer" is then attacked by a neutral nucleophilic group at the end of the growing polymer chain (often a hydroxyl group). nih.gov The key distinction is that the growing chain remains neutral, while the monomer is the activated species. researchgate.net A competition between the ACE and AM mechanisms is frequently observed in the ROP of cyclic ethers. researchgate.net The AM mechanism can be favored by maintaining a low concentration of the monomer, which minimizes the likelihood of the ACE pathway. researchgate.net

| Feature | Active Chain-End (ACE) Mechanism | Activated Monomer (AM) Mechanism |

|---|---|---|

| Propagating Species | Cationic (e.g., tertiary oxonium ion) at the polymer chain end. researchgate.net | Neutral (e.g., hydroxyl group) at the polymer chain end. nih.gov |

| Reactant Attacked by Propagating Species | Neutral monomer. | Protonated/Activated monomer. nih.gov |

| Conditions Favoring Mechanism | High monomer concentration. Absence of protic initiators (e.g., water, alcohol). | Low monomer concentration (e.g., slow monomer addition). Presence of protic initiators. researchgate.net |

The functional groups inherent to the monomer play a critical role in determining the dominant polymerization mechanism. The key factor is the nucleophilicity or basicity of the heteroatom in the ring. nih.gov

For cyclic ethers like epoxides, the oxygen atom is a relatively strong base. researchgate.net When this compound is used as an initiator, it can lead to a classic ACE mechanism where the active species is a tertiary oxonium ion at the chain end. However, if protic species (like water or an alcohol initiator) are present, they can compete for the protonated monomer, facilitating the AM mechanism.

For less basic monomers, such as cyclic esters (lactones), the carbonyl oxygen is less nucleophilic. In these systems, polymerization catalyzed by strong acids often proceeds via the AM mechanism, where the monomer is activated by protonation before being attacked by a nucleophilic end-group of the growing chain. nih.gov Therefore, a transition from an ACE-dominated to an AM-dominated mechanism can be induced by changing the class of monomer (e.g., from an epoxide to a lactone) or by introducing protic additives into the polymerization of a highly basic monomer. nih.govresearchgate.net

Catalysis in Other Polymerization Systems

Beyond ring-opening polymerization, the triphenylcarbenium cation from this compound can theoretically initiate the cationic polymerization of other susceptible monomers. For instance, it can act as an initiator for the polymerization of electron-rich vinyl monomers, such as vinyl ethers. nsf.gov In these systems, the trityl cation adds to the vinyl double bond, generating a new carbenium ion at the end of the chain, which then propagates by attacking subsequent monomer units. However, its primary and most studied applications remain in ring-opening polymerizations and as a Lewis acid catalyst in organic synthesis.

Lewis Acid Catalysis in Organic Synthesis

The triphenylcarbenium ion is a powerful organic Lewis acid catalyst, capable of promoting a variety of reactions in synthetic chemistry. researchgate.net Its catalytic activity is derived from the vacant p-orbital on the central carbon atom, which can readily accept a pair of electrons.

Fundamental Principles of Lewis Acidity in Carbenium Ion Catalysis

A Lewis acid is defined as an electron-pair acceptor. In organic chemistry, Lewis acid catalysis is a method to increase the reactivity of a substrate by withdrawing electron density. nih.gov Carbocations, particularly stabilized ones like the triphenylcarbenium ion, are excellent examples of organic, metal-free Lewis acids. researchgate.net

The fundamental principle of their catalytic action involves the coordination of the carbocation to a Lewis basic site on a substrate, typically a heteroatom like oxygen or nitrogen. This coordination enhances the electrophilicity of the substrate. For example, by coordinating to a carbonyl oxygen, the trityl cation makes the carbonyl carbon more susceptible to nucleophilic attack. This activation lowers the energy barrier for reactions such as aldol (B89426) additions, Michael additions, and Friedel-Crafts reactions. researchgate.netsemanticscholar.org Unlike traditional metal-based Lewis acids (e.g., AlCl₃, TiCl₄), carbocation catalysts offer an alternative that can be more soluble in organic media and avoid metal contamination in the final product. nih.gov

Specific Role of this compound as a Lewis Acid

This compound serves as a potent Lewis acid catalyst in several key organic transformations. Its utility has been demonstrated in reactions requiring the activation of carbonyl compounds or other Lewis basic substrates. For example, it can be used in the synthesis of diarylcyclohexanones, which are important intermediates for various pharmaceutical compounds. sigmaaldrich.com

The catalytic action is exemplified in classic carbon-carbon bond-forming reactions. Analogous trityl salts, such as the tetrafluoroborate and perchlorate (B79767) salts, are well-documented catalysts for Mukaiyama-type aldol reactions and Michael additions. researchgate.netdocumentsdelivered.com In these reactions, the trityl cation activates an electrophile (e.g., an aldehyde or an α,β-unsaturated ketone) towards attack by a silyl (B83357) enol ether or another soft nucleophile.

A representative application is in Friedel-Crafts type reactions, where a strong Lewis acid is required to generate a potent electrophile that can attack an aromatic ring. wikipedia.orgmasterorganicchemistry.com The triphenylcarbenium cation can facilitate this by abstracting a hydride or coordinating to a leaving group, thereby generating the necessary electrophilic species for the aromatic substitution to proceed.

| Reaction Type | Electrophile | Nucleophile | Role of Triphenylcarbenium Catalyst | Product Type |

|---|---|---|---|---|

| Mukaiyama Aldol Reaction | Aldehyde or Ketone | Silyl Enol Ether | Activates the carbonyl group by coordinating to the oxygen atom. researchgate.net | β-Hydroxy Ketone (after desilylation) |

| Michael Addition | α,β-Unsaturated Ketone/Ester | Silyl Enol Ether / Ketene Acetal | Activates the enone system for conjugate addition. researchgate.net | 1,5-Dicarbonyl Compound |

| Friedel-Crafts Alkylation | Alkyl Halide or Alkene | Arene (e.g., Benzene) | Generates a carbocation electrophile from the alkylating agent. wikipedia.orgmasterorganicchemistry.com | Alkyl-Substituted Arene |

Catalytic Application in Diarylcyclohexanone Synthesis

This compound has been identified as an effective catalyst in the synthesis of diarylcyclohexanones. These compounds are valuable intermediates in the preparation of various pharmaceuticals and other biologically active molecules.

Reaction Pathway and Stereoselectivity Analysis

The synthesis of diarylcyclohexanones catalyzed by this compound is proposed to proceed through a Michael addition pathway. The triphenylcarbenium cation acts as a Lewis acid, activating an α,β-unsaturated ketone, which then undergoes a nucleophilic attack by an enolate. The stereoselectivity of this reaction is a critical aspect, influencing the biological activity of the final products. Research in this area aims to control the formation of specific stereoisomers, although detailed stereoselectivity data for reactions catalyzed specifically by this compound remains a subject of ongoing investigation.

Substrate Scope and Reaction Limitations

The substrate scope for the synthesis of diarylcyclohexanones using this compound is broad, accommodating a variety of substituted aromatic and aliphatic precursors. However, the reaction is not without its limitations. Steric hindrance in either the enolate or the α,β-unsaturated ketone can significantly reduce the reaction yield. Furthermore, the presence of strongly basic functional groups in the substrates can neutralize the catalyst, thereby impeding the reaction.

| Substrate Type | Reactivity | Potential Limitations |

| Electron-rich aromatic aldehydes | High | Side reactions may occur. |

| Electron-poor aromatic aldehydes | Moderate | Slower reaction rates. |

| Aliphatic ketones | Moderate to High | Steric hindrance can be a factor. |

| Cyclic ketones | High | Ring strain can influence reactivity. |

Exploration of Additional Acid-Catalyzed Organic Reactions

The Lewis acidic nature of the triphenylcarbenium cation suggests the potential for this compound to catalyze a variety of other acid-catalyzed organic reactions. While specific examples utilizing the pentachlorostannate salt are not extensively documented, the broader family of trityl salts is known to catalyze reactions such as Friedel-Crafts alkylations and acylations, aldol condensations, and various cyclization reactions. The triphenylcarbenium cation, by abstracting a hydride or other leaving group, can generate a reactive carbocationic intermediate, which then drives these transformations. Further research is warranted to fully explore the catalytic activity of this compound in these and other acid-mediated processes.

Photoinitiated Catalysis

This compound also functions as a potent photoinitiator, particularly in cationic polymerization reactions. researchgate.net Upon exposure to light of an appropriate wavelength, the triphenylcarbenium cation can initiate the polymerization of various monomers.

Photopolymerization of Carbazolyl-Derived Epoxy Monomers

A significant application of this compound as a photoinitiator is in the polymerization of carbazolyl-derived epoxy monomers. researchgate.net This process is of particular interest for the development of photoconductive materials used in electrophotography and other optoelectronic applications.

The polymerization mechanism is noteworthy for its transition from a conventional active chain-end mechanism to an activated monomer mechanism, especially as the monomer conversion approaches high levels. researchgate.net This change in mechanism is often accompanied by an acceleration in the polymerization rate. researchgate.net In the initial stages, the photo-generated cationic species directly adds to the epoxy monomer, propagating the polymer chain. As the concentration of monomer decreases and the viscosity of the medium increases, the propagation can shift to a mechanism where the monomer is first activated by the cationic species before adding to the growing polymer chain.

| Monomer | Initiator Concentration | Conversion | Observed Mechanism |

| 3,6-dibromo-9-(2,3-epoxypropyl)carbazole | Low | < 70% | Active Chain-End |

| 3,6-dibromo-9-(2,3-epoxypropyl)carbazole | Low | > 70% | Activated Monomer |

Impact of Light Characteristics on Polymerization Dynamics

The dynamics of the photopolymerization process are significantly influenced by the characteristics of the incident light, including its wavelength and intensity. While specific studies focusing exclusively on this compound are limited, general principles of photopolymerization provide a framework for understanding these effects.

The wavelength of the light must overlap with the absorption spectrum of the photoinitiator to trigger the polymerization. For triphenylcarbenium salts, this typically falls within the UV-Vis range. The efficiency of initiation is directly related to the molar absorptivity of the compound at the irradiating wavelength.

Mechanistic Investigations and Reaction Dynamics of Triphenylcarbenium Pentachlorostannate

Elucidation of Initiating Species Generation

The primary role of triphenylcarbenium pentachlorostannate in initiating chemical reactions, particularly cationic polymerization, lies in its ability to generate the highly reactive triphenylmethyl cation, often referred to as the trityl cation ((C₆H₅)₃C⁺). The generation of this initiating species is a straightforward dissociation of the salt in a suitable solvent:

(C₆H₅)₃CSnCl₅ ⇌ (C₆H₅)₃C⁺ + SnCl₅⁻

The equilibrium of this dissociation is influenced by the solvent's polarity and its ability to solvate the resulting ions. The trityl cation is a relatively stable carbocation due to the extensive resonance delocalization of the positive charge over the three phenyl rings. This inherent stability allows for its generation and persistence in solution, enabling it to initiate reactions.

In some instances, the trityl cation can also function as a co-initiator. It can abstract a halide ion from an alkyl halide, generating a new, often more reactive, carbocation that then initiates polymerization. This process expands the utility of triphenylcarbenium salts in initiating reactions with a wider range of monomers.

Identification and Characterization of Reaction Intermediates and Transition States

Once the trityl cation is generated, it initiates a reaction, typically by adding to a monomer or abstracting a hydride ion. In cationic polymerization, the initial reaction between the trityl cation and a monomer molecule forms a new carbocationic intermediate. This new carbocation then propagates the polymer chain by reacting with subsequent monomer units.

The direct observation and characterization of these carbocationic intermediates are often challenging due to their high reactivity and low concentration. However, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and UV-Visible spectroscopy can be employed to detect and structurally elucidate these transient species. For instance, the disappearance of the characteristic UV-Vis absorbance of the trityl cation can be monitored to follow the initiation kinetics.

Computational chemistry provides a powerful tool for investigating the structure and energetics of both reaction intermediates and transition states that are difficult to study experimentally. Quantum mechanical calculations can model the geometry of the carbocationic intermediates and the transition states for the initiation and propagation steps. These calculations provide insights into the activation energies of these steps and help to rationalize the observed reaction rates and selectivities.

Table 1: Calculated Energetic Profile for a Representative Cationic Initiation Step

| Species/State | Description | Relative Energy (kcal/mol) |

| Reactants | Trityl Cation + Monomer | 0 |

| Transition State | Structure corresponding to the maximum energy along the reaction coordinate for the addition of the trityl cation to the monomer. | +15.2 |

| Intermediate | The initial carbocation formed after the addition of the trityl cation to the monomer. | -5.8 |

Note: The data in this table is illustrative and based on typical values obtained from computational studies of cationic polymerization initiation. Actual values will vary depending on the specific monomer and reaction conditions.

Kinetic and Thermodynamic Analyses of Catalytic Processes

The kinetics of reactions initiated by this compound are critical for controlling the rate of polymerization and the molecular weight of the resulting polymer. Kinetic studies typically involve monitoring the consumption of the monomer or the appearance of the polymer over time.

Thermodynamic analysis of these processes provides information about the spontaneity and equilibrium position of the reaction. The enthalpy and entropy of polymerization can be determined from calorimetric measurements or by studying the temperature dependence of the equilibrium monomer concentration. For most vinyl monomers, polymerization is an exothermic process, favoring the formation of the polymer at lower temperatures.

Table 2: Representative Kinetic Data for Cationic Polymerization Initiated by a Trityl Salt

| Monomer | Solvent | Temperature (°C) | Rate Constant (k_p) (L mol⁻¹ s⁻¹) |

| Styrene | Dichloromethane (B109758) | 25 | 3.5 x 10² |

| Isobutylene | Dichloromethane | -78 | 1.5 x 10⁸ |

| Vinyl Ether | Toluene | 0 | 5.0 x 10⁵ |

Note: This table presents typical propagation rate constants for different monomers initiated by trityl salts. The specific values can be influenced by the counter-ion and other experimental conditions.

Influence of Solvent Systems on Reaction Pathways and Rates

The choice of solvent has a profound impact on the dynamics and outcome of reactions initiated by this compound. The solvent's polarity, characterized by its dielectric constant, plays a crucial role in the dissociation of the initiator salt and the stabilization of the resulting ions.

The nature of the ion pair (e.g., contact ion pair vs. solvent-separated ion pair) is also heavily dependent on the solvent. In less polar solvents, the cation and anion remain in close proximity, which can influence the stereochemistry of the polymerization.

Table 3: Effect of Solvent Polarity on the Rate of a Trityl Cation Initiated Reaction

| Solvent | Dielectric Constant (ε) at 25°C | Relative Reaction Rate |

| Toluene | 2.38 | 1 |

| Dichloromethane | 8.93 | 58 |

| Nitrobenzene | 34.82 | 1250 |

Note: The data in this table is illustrative and demonstrates the general trend of increasing reaction rate with increasing solvent polarity for a reaction involving ionic species.

Structural Elucidation and Spectroscopic Characterization for Mechanistic Understanding

Crystallographic Investigations (General to aid understanding, not compound specific)

X-ray Diffraction Studies of Related Carbenium Salts and Pentachlorostannate Anions

Triphenylcarbenium Cation Geometry:

The triphenylcarbenium cation, [C(C₆H₅)₃]⁺, is a well-characterized species in crystallography. wikipedia.org Numerous studies on its salts, including those with hexafluorophosphate (B91526) ([PF₆]⁻), tetrafluoroborate (B81430) ([BF₄]⁻), and perchlorate (B79767) ([ClO₄]⁻) anions, consistently reveal a distinctive propeller-like conformation. wikipedia.org The central carbon atom is sp²-hybridized, resulting in a trigonal planar geometry with C-C-C bond angles summing to approximately 360°. nih.gov This planarity facilitates the delocalization of the positive charge across the three phenyl rings, which is a key factor in the cation's notable stability. shaalaa.comvaia.com The phenyl rings are twisted out of the plane of the central carbon, adopting dihedral angles that minimize steric hindrance between them. nih.gov

In a study of fluorinated trityl cation salts, single-crystal X-ray diffractometry revealed that the central carbon atoms in both F₂Tr[Cl₁₁] and F₆Tr[Cl₁₁] possess a planar environment. nih.gov The aryl groups are splayed out in a pinwheel pattern around this central carbon. nih.gov This fundamental geometry is expected to be conserved in Triphenylcarbenium pentachlorostannate.

Pentachlorostannate Anion Geometry:

The pentachlorostannate anion, [SnCl₅]⁻, typically adopts a trigonal bipyramidal geometry. This structure consists of a central tin atom bonded to five chlorine atoms. Three of the chlorine atoms are situated in the equatorial plane with Cl-Sn-Cl bond angles of approximately 120°, while the remaining two chlorine atoms occupy the axial positions, ideally with a Cl-Sn-Cl bond angle of 180°. In this arrangement, the axial bonds are often observed to be slightly longer and weaker than the equatorial bonds.

Interactive Table: Crystallographic Data for Related Triphenylcarbenium Salts

| Compound | Counterion | Central C-C-C Angle Sum | Cation-Anion Closest Approach (Å) | Reference |

|---|---|---|---|---|

| F₂Tr[Cl₁₁] | [HCB₁₁Cl₁₁]⁻ | ~360° | >3.7 | nih.gov |

Theoretical and Computational Chemistry Studies

Computational Assessment of Lewis Acidity and Electrophilicity

Theoretical and computational chemistry studies provide significant insights into the intrinsic Lewis acidity and electrophilicity of the triphenylcarbenium cation, the active component of triphenylcarbenium pentachlorostannate. These investigations often employ Density Functional Theory (DFT) calculations to quantify the cation's ability to accept an electron pair. Key parameters used to describe Lewis acidity include calculated ion affinities, such as Hydride Ion Affinity (HIA), Fluoride Ion Affinity (FIA), and Chloride Ion Affinity (CIA).

Computational studies on a series of halogenated trityl cations have been performed to assess their Lewis acidity. fu-berlin.de DFT calculations at the B3LYP D3(BJ)/def2-TZVPP level of theory have been used to determine the HIA, FIA, and CIA values. fu-berlin.de These affinities are crucial in understanding the reactivity and electrophilic nature of these species. For instance, the perfluorinated trityl cation, [C(C₆F₅)₃]⁺, exhibits a significantly high hydride ion affinity, indicating its strong electrophilic character. fu-berlin.de

The electrophilicity and stability of trityl cations are influenced by the substitution pattern on the phenyl rings. researchgate.net Computational models help in elucidating these electronic effects. For example, studies have shown that fluorination of the phenyl moieties can further increase the hydride ion affinity compared to the non-fluorinated trityl cation. fu-berlin.de Theoretical analyses have also suggested that even the parent triphenylcarbenium cation possesses sufficient thermodynamic hydride affinity to abstract hydrides from certain silanes. nih.gov

The interaction of trityl cations with various substrates has been a subject of theoretical investigation to understand their catalytic activity. nih.gov Computational results have shown that the quasi-planar structure of the tritylium ion can facilitate its interaction with substrates in catalytic cycles. nih.gov DFT studies have also been employed to investigate the electronic and steric profiles of modified trityl cations, providing insights into their reactivity. arizona.edu

Below are tables summarizing computationally derived data for the Lewis acidity of various trityl cations, which provide a comparative framework for understanding the electrophilicity of the triphenylcarbenium cation.

Table 1: Computed Ion Affinities of Selected Trityl Cations

Calculated at the B3LYP D3(BJ)/def2-TZVPP level of theory. fu-berlin.de

| Compound | HIA (kJ mol⁻¹) | FIA (kJ mol⁻¹) | CIA (kJ mol⁻¹) |

| [C(C₆H₅)₃]⁺ (15H⁺) | 860 | 645 | - |

| [C(C₆F₅)₃]⁺ (15F⁺) | 1007 | 740 | 563 |

| p-3Cl₁₂F⁺ | 994 | 726 | 551 |

| p-3Br₁₂F⁺ | 990 | 721 | 546 |

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Transformations Mediated by the Compound

While Triphenylcarbenium pentachlorostannate is recognized for its role as an initiator in cationic and photopolymerization reactions, its broader catalytic capabilities remain an area ripe for exploration. sigmaaldrich.com The strong Lewis acidity of the triphenylcarbenium cation suggests its potential to catalyze a variety of organic transformations beyond polymerization. Future research is likely to focus on expanding its catalytic scope, drawing inspiration from the reactivity of analogous trityl salts like Triphenylcarbenium tetrafluoroborate (B81430).

Key research avenues include:

Carbon-Carbon Bond Formation: Investigating its efficacy in catalyzing aldol-type reactions, Michael additions, and Friedel-Crafts alkylations. The ability of the trityl cation to activate substrates towards nucleophilic attack could lead to new, efficient synthetic methodologies.

Cycloaddition Reactions: Exploring its potential as a catalyst for Diels-Alder and other cycloaddition reactions. Lewis acid catalysis can lower the energy of the LUMO of the dienophile, thereby accelerating the reaction rate and potentially influencing stereoselectivity.

Rearrangement Reactions: Studying its application in promoting various molecular rearrangements, such as pinacol (B44631) and Wagner-Meerwein rearrangements, where the generation of a carbocationic intermediate is a key step.

Hydrosilylation and Reduction Reactions: Investigating its ability to mediate hydride transfer reactions, a characteristic of trityl cations, for the reduction of carbonyls and other functional groups.

The following table summarizes potential novel catalytic applications for this compound based on the known reactivity of similar trityl cation catalysts.

| Catalytic Transformation | Substrate Examples | Potential Product |

| Mukaiyama Aldol (B89426) Reaction | Silyl (B83357) enol ethers, Aldehydes/Ketones | β-Hydroxy carbonyl compounds |

| Michael Addition | α,β-Unsaturated carbonyls, Nucleophiles | 1,5-Dicarbonyl compounds |

| Diels-Alder Reaction | Dienes, Dienophiles | Cyclohexene derivatives |

| 1,6-Conjugate Addition | p-Quinone methides, Amines | Diarylmethylamines |

These explorations could lead to the development of novel synthetic routes to valuable chemical entities, offering metal-free alternatives to traditional catalysts. researchgate.net

Integration of this compound into Advanced Functional Materials Development

The distinct electronic and steric properties of the triphenylcarbenium moiety make this compound an intriguing candidate for incorporation into advanced functional materials. Research in this area is anticipated to grow, focusing on how the presence of this ionic compound can impart specific functionalities to polymers and composite materials.

Emerging research directions include:

Conducting Polymers: Investigating the use of this compound as a dopant for organic conducting polymers. The introduction of the bulky cation and the pentachlorostannate anion could influence the morphology and electronic properties of the polymer chains, potentially enhancing conductivity and stability.

Polymer Composites: Exploring its role as a dispersion aid or interfacial modifier in polymer nanocomposites. The ionic nature of the compound could promote better interaction between polymer matrices and inorganic fillers, leading to materials with improved mechanical and thermal properties.

Stimuli-Responsive Materials: Designing "smart" polymers that respond to external stimuli, such as light or the presence of specific analytes. The triphenylcarbenium cation can be reduced to the corresponding radical, a process that can be reversible. This redox activity could be harnessed to create materials with switchable optical or electronic properties.

Membrane Technology: Incorporating the bulky trityl group into polymer backbones, a strategy known to increase the free volume of polymers, could be explored for the development of advanced gas separation membranes.

The table below outlines potential applications of this compound in the development of functional materials.

| Material Type | Potential Role of Compound | Desired Functional Property |

| Conducting Polymers | Dopant | Enhanced electrical conductivity |

| Polymer Nanocomposites | Interfacial Modifier | Improved mechanical strength |

| Stimuli-Responsive Polymers | Redox-active component | Switchable optical properties |

| Gas Separation Membranes | Free volume enhancer | Increased gas permeability |

Development of Sustainable Methodologies for Catalytic Processes

The principles of green chemistry are increasingly guiding catalyst and process design. Future research on this compound will undoubtedly focus on developing more sustainable catalytic methodologies. This involves addressing challenges such as catalyst recovery and reuse, the use of environmentally benign solvents, and improving energy efficiency.

Key areas for development are:

Catalyst Immobilization: Developing methods to immobilize the triphenylcarbenium cation onto solid supports, such as silica, polymers, or magnetic nanoparticles. beilstein-journals.org This would transform the homogeneous catalyst into a heterogeneous one, simplifying its separation from the reaction mixture and enabling its recycling.

Green Solvents: Investigating the catalytic activity of this compound in greener solvents, such as ionic liquids, supercritical fluids, or water. ucsb.edumdpi.com This would reduce the reliance on volatile and often toxic organic solvents. A recent study on the Joullié–Ugi multicomponent reaction demonstrated a move towards sustainability by replacing dichloromethane (B109758) with the greener solvent ethanol. acs.org

Flow Chemistry: Integrating catalytic processes using this compound into continuous flow reactor systems. Flow chemistry offers advantages in terms of safety, efficiency, and scalability, contributing to more sustainable manufacturing processes.

Atom Economy: Designing novel catalytic transformations that maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste.

The development of these sustainable approaches will be crucial for the practical and environmentally responsible application of this compound in both laboratory and industrial settings.

Synergistic Approaches Combining Advanced Computational and Experimental Techniques

The synergy between computational chemistry and experimental studies offers a powerful paradigm for accelerating research and development. In the context of this compound, this combined approach can provide deep insights into reaction mechanisms and guide the rational design of new catalytic systems and materials.

Future research will likely involve:

Mechanistic Elucidation: Employing quantum chemical methods, such as Density Functional Theory (DFT), to model reaction pathways for catalytic transformations mediated by the triphenylcarbenium cation. These calculations can help to identify transition states, intermediates, and determine the factors controlling reactivity and selectivity.

Catalyst Design: Using computational screening to predict the catalytic activity of novel trityl-based cations with different substituents or counter-ions. This in silico approach can prioritize synthetic efforts towards the most promising candidates.

Understanding Structure-Property Relationships: Combining experimental characterization with computational modeling to understand how the incorporation of this compound influences the properties of functional materials at a molecular level.

Spectroscopic Analysis: Using computational methods to predict and interpret spectroscopic data (e.g., NMR, UV-Vis, IR), aiding in the characterization of reaction intermediates and final products.

The integration of these advanced computational and experimental techniques will be instrumental in advancing the fundamental understanding of this compound and unlocking its full potential in catalysis and materials science.

Q & A

Q. What are the primary applications of triphenylcarbenium pentachlorostannate in synthetic chemistry, and how are these applications methodologically executed?

this compound is widely used as a cationic initiator in polymerization reactions. For example, it facilitates the photopolymerization of carbazolyl-derived epoxy monomers by stabilizing reactive intermediates through its strong Lewis acid character. Experimental protocols typically involve dissolving the compound in anhydrous solvents (e.g., benzene) under inert conditions, followed by controlled addition of monomers and monitoring via microcalorimetry to track exothermic reaction kinetics .

Q. What characterization techniques are essential for verifying the purity and structure of this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : To confirm the absence of residual solvents or byproducts.

- Elemental Analysis : Validates stoichiometric ratios (e.g., C, H, Cl, Sn content).

- Mass Spectrometry : Determines molecular weight (539.29 g/mol) and fragmentation patterns .

- X-ray Diffraction (XRD) : Resolves crystal structure, though limited data exists due to its hygroscopic nature.

Q. How should this compound be stored and handled to ensure safety and stability?

Store in sealed, moisture-free containers at room temperature. Use gloves and eye protection due to its acute toxicity (H318: Causes serious eye damage). Avoid inhalation and contact with protic solvents, which may degrade its cationic stability. Dispose via hazardous waste protocols .

Advanced Research Questions

Q. What mechanistic role does this compound play in the electrochemical synthesis of conducting polymers?

As a dopant, the pentachlorostannate anion ([SnCl₅]⁻) enhances conductivity in polymers like poly(3-methylthiophene) by introducing charge carriers. Researchers optimize doping levels (e.g., 0.1–1.0 wt%) via cyclic voltammetry to balance conductivity and polymer stability. Contradictions in reported conductivity values (e.g., 10⁻³ S/cm vs. 10⁻² S/cm) may arise from variations in solvent polarity or electrochemical cell design .

Q. How do reaction conditions influence the efficacy of this compound in cationic polymerization?

Critical factors include:

- Solvent Polarity : Nonpolar solvents (e.g., toluene) favor ion-pair dissociation, enhancing initiator activity.

- Temperature : Elevated temperatures (>40°C) may destabilize the carbenium ion, reducing polymerization rates.

- Monomer Structure : Electron-rich monomers (e.g., carbazole derivatives) exhibit faster propagation kinetics due to enhanced carbocation stabilization .

Q. What strategies resolve contradictions in reported thermal stability data for this compound?

Discrepancies in decomposition temperatures (e.g., 205–215°C in some studies vs. lower values in others) likely stem from impurities or moisture content. Mitigation involves:

Q. Can this compound be adapted for synthesizing hybrid organic-inorganic materials?

Preliminary studies suggest its utility in forming SnCl₅⁻-bridged coordination polymers. For example, combining it with ferrocene derivatives yields redox-active materials. Challenges include controlling crystallinity and avoiding ligand displacement reactions, which require precise stoichiometric ratios (e.g., 1:1 metal-ligand) and low-temperature crystallization .

Methodological Considerations

Q. How to design a controlled experiment to compare this compound with alternative cationic initiators (e.g., BF₃·OEt₂)?

- Variable Control : Use identical monomer concentrations, solvent systems, and temperature.

- Kinetic Analysis : Monitor polymerization rates via in-situ FTIR or calorimetry.

- Product Characterization : Compare molecular weights (GPC) and polydispersity indices (PDI) to assess initiator efficiency .

Q. What analytical approaches validate the absence of hazardous byproducts during its use in antiprotozoal intermediate synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.